2H-Pyrrolo[2,3-D][1,2,3]thiadiazole
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Overview
Description
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole typically involves the cyclization of a thiadiazole ring system. One common method is the Hurd-Mori reaction, which utilizes thionyl chloride as a key reagent. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Hurd-Mori reaction could be adapted for industrial use with appropriate scaling and process optimization.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
2H-Pyrrolo[2,3-D][1,2,3]thiadiazole can be compared with other heterocyclic compounds, such as:
1,2,3-Benzothiadiazole: Known for its plant activator properties.
2,6-Dichloroisonicotinic acid: Another plant activator with a different structural framework.
Thiophene fused thiadiazoles: These compounds also exhibit interesting biological activities
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
500722-43-0 |
---|---|
Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
4H-pyrrolo[2,3-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)8-7-6-4/h1-2,5H |
InChI Key |
BKEJQHMFJCUTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1SN=N2 |
Origin of Product |
United States |
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